(6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate
Description
Properties
IUPAC Name |
(6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-10-2-4-11(5-3-10)17-13(18)19-8-9-1-6-12(15)16-7-9/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPLORUJTWHXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC2=CN=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate typically involves the reaction of (6-chloropyridin-3-yl)methanol with N-(4-chlorophenyl)isocyanate . The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
(6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or , leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like or , resulting in the reduction of the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Agricultural Applications
Pesticidal Activity
The compound has been identified as a potential biocide, particularly in controlling agricultural and horticultural pests. Patents have documented its effectiveness as a component in formulations aimed at managing animal parasitic pests and agricultural pests, indicating its utility in integrated pest management strategies .
Herbicidal Properties
Research indicates that (6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate can be utilized as a herbicide or growth regulator. Its solid forms have been developed to enhance stability and efficacy when applied to crops, thus improving agricultural productivity .
Pharmaceutical Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in medicinal chemistry, particularly in developing new drugs targeting various diseases. The presence of the chlorinated pyridine and phenyl groups may contribute to biological activity against specific targets, making it a candidate for further pharmacological studies .
Case Studies
Several studies have explored derivatives of this compound in the synthesis of novel pharmaceuticals. For instance, the synthesis of thiazolidine derivatives from related compounds has shown promising biological activity, indicating that modifications of the original structure could yield therapeutically relevant molecules .
Research Findings
Recent studies have highlighted the compound's potential as an effective agent against specific pests and pathogens. Notably, formulations containing this compound have demonstrated enhanced efficacy compared to traditional pesticides, leading to reduced environmental impact while maintaining crop yields .
Mechanism of Action
The mechanism of action of (6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors , inhibiting their activity and leading to the desired biological effect. The pathways involved may include signal transduction and metabolic pathways , depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Functional Comparison of (6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate with Analogous Compounds
Key Findings from Comparative Analysis
Structural Divergence and Bioactivity: The target compound’s chloropyridine group distinguishes it from pyraclostrobin (which uses a pyrazole moiety) and acetamiprid (an imidazoline derivative). Compared to (4-chlorophenyl)methyl N-(3,4-dichlorophenyl)carbamate, the target’s pyridine ring may improve water solubility, reducing environmental persistence but enhancing bioavailability .
Mechanistic Implications: Carbamates typically inhibit acetylcholinesterase (AChE) in pests. However, pyraclostrobin’s fungicidal activity arises from mitochondrial complex III inhibition, illustrating how structural complexity can redirect mechanism . Acetamiprid’s neonicotinoid action (nicotinic acetylcholine receptor agonism) highlights that even with a shared chloropyridinylmethyl group, functional group alterations (e.g., cyanoimino vs. carbamate) drastically shift biological targets .
Metabolic Stability :
Biological Activity
(6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate is a compound of significant interest in the fields of medicinal chemistry and agricultural science. This compound is characterized by its structural features, which include a chlorinated pyridine moiety and a carbamate functional group, making it a potential candidate for various biological applications, including as an insecticide and a therapeutic agent.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is known to inhibit the activity of certain enzymes, leading to various biological effects. This inhibition can affect pathways such as signal transduction and metabolic processes, which are crucial for cellular function and homeostasis .
Antiproliferative Effects
Recent studies have demonstrated that derivatives of aryl carbamates, including this compound, exhibit moderate antiproliferative activity against various cancer cell lines. For instance, in assays involving MDA-MB-231 (breast cancer), A-375 (melanoma), and U-87 MG (glioblastoma) cell lines, compounds similar to this carbamate have shown the ability to decrease cell viability by approximately 40% at concentrations around 100 µM .
Selectivity Towards Pathogens
The compound has also been evaluated for its selectivity against certain pathogens. For example, studies indicate that related compounds can selectively impair the growth of Chlamydia trachomatis, suggesting potential applications in developing targeted therapies for bacterial infections .
Cytoprotective Properties
In addition to antiproliferative effects, some studies have highlighted the cytoprotective properties of aryl carbamates. These compounds have been shown to counteract cytotoxicity induced by oxidative stressors like hydrogen peroxide, indicating their potential use in protective therapies against cellular damage .
Case Studies
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| Study 1 | MDA-MB-231 | 100 µM | 40% decrease in viability |
| Study 2 | A-375 | 100 µM | Moderate antiproliferative activity |
| Study 3 | U-87 MG | 100 µM | Cytoprotective against CoCl₂ toxicity |
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that yield various derivatives. These derivatives can exhibit altered biological activities based on modifications to their structure. The introduction of different substituents has been shown to enhance or reduce their biological efficacy, which is essential for optimizing their application in pharmaceuticals and agrochemicals .
Q & A
Q. What are the standard synthetic routes for (6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate?
The compound can be synthesized via condensation of 6-chloropyridine-3-carbaldehyde with 4-chloroaniline, followed by carbamate formation using phosgene or a chloroformate derivative. Key steps include:
- Catalysts : Palladium or copper catalysts may facilitate coupling reactions (e.g., Ullmann or Suzuki-Miyaura couplings for pyridine-aryl linkages) .
- Solvents : Polar aprotic solvents like DMF or toluene are commonly used under reflux conditions .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity (>98%) .
Q. How is the structural integrity of this compound validated?
X-ray crystallography (using SHELX programs) is the gold standard for confirming molecular geometry and intermolecular interactions . Complementary methods include:
- NMR : H and C NMR to verify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.8 ppm) .
- HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., CHClNO: calculated 296.01, observed 296.02) .
Q. What are the solubility properties, and how are stock solutions prepared?
- Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO (50 mg/mL) or acetonitrile (20 mg/mL) .
- Stock formulation : Dissolve 10 mg in 1 mL DMSO, vortex for 5 min, and centrifuge (10,000 rpm, 10 min) to remove particulates. Store at -20°C .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Continuous flow reactors : Improve reproducibility and reduce reaction time vs. batch methods .
- Catalyst loading : Reduce Pd catalyst to 0.5 mol% with ligand additives (e.g., XPhos) to minimize costs while maintaining >90% yield .
- In-line analytics : Use FTIR or HPLC to monitor intermediates and adjust conditions dynamically .
Q. What strategies resolve contradictions in biological activity data?
Discrepancies in IC values (e.g., enzyme inhibition assays) may arise from:
- Solvent interference : DMSO >1% can alter protein conformation. Use lower concentrations or alternative solvents (e.g., PEG-400) .
- Assay variability : Validate protocols via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Metabolite interference : LC-MS/MS can identify degradation products or active metabolites .
Q. How does computational modeling inform SAR studies?
- Docking simulations : Use AutoDock Vina to predict binding to targets like acetylcholinesterase (PDB: 1ACJ). Key interactions:
Q. What are the mechanistic insights into its fungicidal activity?
The compound inhibits mitochondrial complex III (cytochrome bc) via:
- Binding site competition : Displaces ubiquinone at the Q site, confirmed by resistance mutations (e.g., G143A in Botrytis cinerea) .
- ROS accumulation : Triggered by disrupted electron transport, leading to fungal apoptosis (validated via DCFH-DA fluorescence assays) .
Methodological Tables
Q. Table 1. Key Analytical Data for Structural Validation
| Technique | Parameters | Reference |
|---|---|---|
| X-ray | Space group P2/c, Z = 4 | |
| H NMR | δ 8.2 (s, 1H, pyridine-H), δ 4.6 (s, 2H, CH) | |
| HRMS (ESI+) | m/z 296.02 [M+H] |
Q. Table 2. Comparative Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 50 | Preferred for bioassays |
| Acetonitrile | 20 | HPLC-grade recommended |
| Water | <0.1 | Requires surfactants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
